4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid is a compound characterized by the presence of a benzoic acid moiety linked to a maleimide group. This unique structure imparts significant chemical properties and potential applications in various scientific fields. The compound has been identified with the CAS number 64987-81-1 and is recognized for its roles in chemistry, biology, and medicine.
The compound can be synthesized through various chemical reactions involving maleic anhydride and aromatic amines. It is commercially available from multiple suppliers and is primarily used for research purposes in laboratories.
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid falls under the category of organic compounds, specifically as a derivative of benzoic acid with maleimide functionalities. It is classified as a potential pharmaceutical intermediate due to its biological activity.
The synthesis of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid typically involves the following steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. The reaction conditions are fine-tuned to maximize product yield while minimizing by-products.
The molecular formula for 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid is with a molecular weight of approximately 217.18 g/mol.
The compound features:
This structural configuration allows for various chemical interactions and reactivity patterns.
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid can participate in several chemical reactions:
Typical reagents include secondary amines for nucleophilic addition and various unsaturated compounds for polymerization. Reaction conditions generally involve moderate temperatures and solvents like DMF.
The major products from these reactions often include complex molecules that can serve as intermediates in drug development or advanced materials synthesis.
The mechanism of action for 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid primarily involves its interaction with proteins involved in biosynthetic pathways such as prostaglandin synthesis.
The compound's action is facilitated through:
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid exhibits:
Chemical analyses indicate:
These properties make it suitable for various applications in research settings.
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid has diverse applications including:
The synthesis of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoic acid (CAS 64987-81-1) relies on sequential condensation reactions to assemble its maleimide-benzene hybrid architecture. The standard approach involves two critical steps: First, N-alkylation of maleimide using methyl 4-(bromomethyl)benzoate generates the methyl ester precursor methyl 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate (CAS 40349-49-3, C₁₂H₉NO₄) [5] [6]. This intermediate is subsequently hydrolyzed under basic conditions (e.g., NaOH/THF-H₂O) to yield the target carboxylic acid. The reaction efficiency hinges on stoichiometric control during alkylation, where excess maleimide (1.3–1.5 equiv) minimizes di-substituted byproducts [3] [7]. Purification typically employs recrystallization from ethanol-water mixtures, achieving isolated yields of 68–75% after hydrolysis [3].
Table 1: Physicochemical Properties of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 64987-81-1 | [6] [7] |
Molecular Formula | C₁₂H₉NO₄ | [3] [7] |
Molecular Weight | 231.20 g/mol | [7] |
Melting Point | 181–182°C | [3] |
Purity (Commercial) | ≥95% | [3] |
Solvent polarity profoundly impacts the regioselectivity and crystallinity of this compound. Studies on analogous maleimide-functionalized benzoic acids (e.g., 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid) reveal that polar aprotic solvents like DMF stabilize the cis-maleimide conformation, facilitating a 45.8° dihedral angle between the maleimide and benzene planes [2] [4]. This orientation promotes optimal orbital overlap for carboxylate resonance. In contrast, non-polar solvents (e.g., toluene) induce trans-dominant configurations, altering crystal packing via O–H···O hydrogen bonds and weak C–H···O interactions [4]. For the title compound, ethanol/water mixtures during recrystallization yield prismatic crystals ideal for X-ray analysis, while acetone generates fibrous structures with reduced purity. Solvent choice also affects hydrolysis kinetics: THF-H₂O (1:1) completes ester hydrolysis in 2 hours at 60°C, whereas methanol-water requires 4 hours [3].
Catalysis significantly improves efficiency in synthesizing the methyl ester precursor. Classical methods use stoichiometric K₂CO₃, but transition-metal catalysts like Pd(OAc)₂ (2 mol%) enable coupling at 80°C with 89% yield—a 21% increase over base-only methods [5]. Organocatalysts are equally effective: DMAP (4-dimethylaminopyridine, 5 mol%) accelerates alkylation via nucleophilic assistance, reducing reaction time from 12 hours to 3 hours [3]. Key to avoiding decarboxylation is maintaining pH > 8 during hydrolysis; phosphate buffers (pH 8.5) suppress side reactions while hydrolyzing esters quantitatively. Microwave-assisted catalysis (100°C, 20 min) further optimizes the process, though scalability remains challenging [7].
Table 2: Catalyst Screening for Ester-Alkylation Step
Catalyst System | Temperature | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
None (K₂CO₃ only) | 80°C | 12 | 68 | Moderate (15%) |
Pd(OAc)₂ (2 mol%) | 80°C | 6 | 89 | Low (5%) |
DMAP (5 mol%) | 60°C | 3 | 82 | Moderate (10%) |
Microwaves + DMAP | 100°C | 0.33 | 85 | High (20%) |
While traditional batch synthesis suffices for laboratory-scale production, continuous flow reactors offer advantages for industrial manufacturing of this compound. Precise temperature control (±2°C) in microreactors minimizes maleimide decomposition—a common issue above 85°C in batch reactors [3]. In-line extraction modules can separate the ester intermediate, feeding it directly into a hydrolysis chamber with NaOH. This reduces processing time by 60% and increases overall yield to >90% [7]. However, particle fouling from sodium salts remains a challenge, necessitating pulsed-flow cleaning cycles.
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